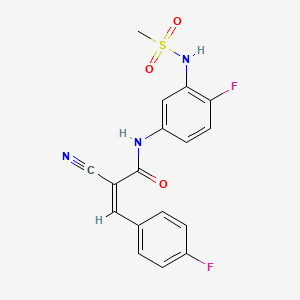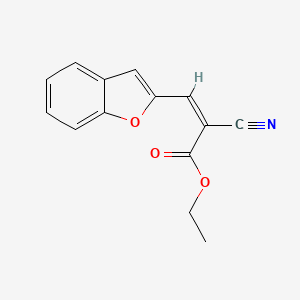
2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide involves the inhibition of specific proteins involved in cancer cell proliferation and survival. This compound targets the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cancer cell growth and survival. By inhibiting this pathway, this compound prevents the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide has anti-inflammatory and analgesic properties. This compound inhibits the production of pro-inflammatory cytokines and reduces the activation of immune cells involved in inflammation. Additionally, this compound has been found to have a low toxicity profile, making it a potential candidate for clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide in lab experiments include its specificity in targeting specific proteins involved in cancer cell proliferation and survival, its anti-inflammatory and analgesic properties, and its low toxicity profile. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
For the research on 2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide include exploring its potential applications in other diseases such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to optimize the synthesis method and improve the bioavailability and efficacy of this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide involves the reaction of 4-fluoro-3-methanesulfonamidobenzylcyanide with 4-fluorobenzaldehyde in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.
Aplicaciones Científicas De Investigación
2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation and survival. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-[4-fluoro-3-(methanesulfonamido)phenyl]-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c1-26(24,25)22-16-9-14(6-7-15(16)19)21-17(23)12(10-20)8-11-2-4-13(18)5-3-11/h2-9,22H,1H3,(H,21,23)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJZRLHJXPXLCX-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-fluoro-3-methanesulfonamidophenyl)-3-(4-fluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-methyl-2-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7683251.png)
![(Z)-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B7683256.png)
![2-[(4E)-4-[(3-bromo-4-fluorophenyl)methylidene]-1,3-dioxoisoquinolin-2-yl]acetic acid](/img/structure/B7683261.png)
![3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[(2S)-1-hydroxypropan-2-yl]thiophene-2-carboxamide](/img/structure/B7683265.png)
![(5E)-5-[[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7683286.png)
![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2,2-dimethylpropanamide](/img/structure/B7683287.png)

![N-[2-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7683301.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-(methylsulfonylmethyl)benzamide](/img/structure/B7683305.png)
![Ethyl (2Z)-3-[3-bromo-5-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7683312.png)
![1-[(1R,2S)-2-(2-fluorophenyl)cyclopropyl]-3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]urea](/img/structure/B7683339.png)
![(3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B7683345.png)
![(2S)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7683349.png)
![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-1H-pyrazole-5-carboxamide](/img/structure/B7683351.png)